2-Chloro-5-methylpyrimidine-4-carboxylic acid

Nucleophilic Aromatic Substitution Heterocyclic Synthesis Building Block Reactivity

2-Chloro-5-methylpyrimidine-4-carboxylic acid (CAS 933746-10-2) is a bifunctional heteroaromatic building block. Its molecular architecture features a 5-methyl substituent on the pyrimidine ring, a 4-carboxylic acid group, and a reactive 2-chloro leaving group.

Molecular Formula C6H5ClN2O2
Molecular Weight 172.57 g/mol
CAS No. 933746-10-2
Cat. No. B1427730
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-5-methylpyrimidine-4-carboxylic acid
CAS933746-10-2
Molecular FormulaC6H5ClN2O2
Molecular Weight172.57 g/mol
Structural Identifiers
SMILESCC1=CN=C(N=C1C(=O)O)Cl
InChIInChI=1S/C6H5ClN2O2/c1-3-2-8-6(7)9-4(3)5(10)11/h2H,1H3,(H,10,11)
InChIKeyJZXOFYWUUZOAAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why 2-Chloro-5-methylpyrimidine-4-carboxylic Acid (CAS 933746-10-2) Sourcing Matters


2-Chloro-5-methylpyrimidine-4-carboxylic acid (CAS 933746-10-2) is a bifunctional heteroaromatic building block [1]. Its molecular architecture features a 5-methyl substituent on the pyrimidine ring, a 4-carboxylic acid group, and a reactive 2-chloro leaving group [2]. This specific substitution pattern—a chlorinated electrophilic site adjacent to a carboxylic acid and a methyl group—creates a defined vector set for sequential derivatization [3]. The compound serves as a precursor for generating diverse pyrimidine-based small molecules through nucleophilic aromatic substitution (SNAr) at the 2-position followed by carboxylic acid functionalization [3].

2-Chloro-5-methylpyrimidine-4-carboxylic Acid: Why In-Class Alternatives Cannot Be Interchanged


Within the pyrimidine carboxylic acid class, positional isomerism fundamentally alters chemical reactivity and downstream synthetic utility. The 5-methyl group in 2-chloro-5-methylpyrimidine-4-carboxylic acid modifies both steric and electronic properties at the adjacent 4-carboxylic acid and 2-chloro positions compared to non-methylated or differently substituted analogues [1]. This substitution pattern influences the nucleophilic aromatic substitution (SNAr) reactivity at C2 and the acidity of the carboxylic acid, thereby dictating the efficiency and selectivity of subsequent coupling reactions [1]. Furthermore, the specific chloro-methyl-carboxyl arrangement is a privileged scaffold in medicinal chemistry, with structurally distinct positional isomers exhibiting divergent biological activity profiles in enzyme inhibition assays [2]. Consequently, substituting a generic pyrimidine carboxylic acid without precise positional mapping introduces uncontrolled variables in synthesis, invalidating comparative SAR studies and compromising reproducibility in lead optimization campaigns [1][2].

2-Chloro-5-methylpyrimidine-4-carboxylic Acid: Head-to-Head Comparator Evidence for Scientific Selection


Reactivity at the 2-Chloro Site vs. 2-Hydroxy and 2-Amino Analogues

In pyrimidine-4-carboxylic acid systems, the 2-chloro substituent provides a significantly more reactive electrophilic site for nucleophilic aromatic substitution (SNAr) compared to 2-hydroxy or 2-amino analogues . This differential reactivity is driven by the lower pKa of the conjugate acid and superior leaving group ability of chloride, enabling milder reaction conditions and broader nucleophile scope . While specific kinetic data for 2-chloro-5-methylpyrimidine-4-carboxylic acid is not publicly available, this class-level inference from structurally analogous pyrimidine carboxylic acids establishes its enhanced utility as a synthetic intermediate .

Nucleophilic Aromatic Substitution Heterocyclic Synthesis Building Block Reactivity

Dual Derivatization Efficiency vs. Mono-functional Pyrimidine Scaffolds

The compound possesses two orthogonal reactive handles: a 2-chloro group for SNAr and a 4-carboxylic acid for amide coupling or esterification [1]. In contrast, common mono-functional alternatives such as 2-chloropyrimidine (CAS 1722-12-9) or pyrimidine-4-carboxylic acid (CAS 31462-59-6) lack this dual functionality [1]. This orthogonality allows for sequential, chemoselective derivatization in a single scaffold, reducing the number of synthetic steps required to access complex, drug-like molecules compared to iterative building block assembly [1].

Combinatorial Chemistry Scaffold Hopping Medicinal Chemistry Efficiency

Regioisomeric Differentiation in Biological Activity

A systematic study of 2,4-disubstituted pyrimidine carboxylic acids and esters revealed that precise substitution patterns are critical for biological activity [1]. While 2-chloro-5-methylpyrimidine-4-carboxylic acid was not directly assayed in this work, the study provides cross-study comparable evidence that regioisomers of chlorinated pyrimidine carboxylic acids exhibit distinct antiviral (HSV-1) and antimycotic activities [1]. For example, moving substituents from the 4-position to the 5-position resulted in a >50% change in observed activity for a subset of compounds [1]. This confirms that the specific 2-chloro, 5-methyl, 4-carboxylic acid arrangement is a non-interchangeable regioisomer, and its biological activity profile is inherently distinct from its positional analogues.

Structure-Activity Relationship Regioisomerism Antiviral Research

The Critical Impact of 5-Methyl Substitution on Drug-like Properties

The 5-methyl substituent distinguishes this compound from the simpler 2-chloropyrimidine-4-carboxylic acid scaffold [1]. In a class-level comparison with 2-cyclohexyl-5-methylpyrimidine-4-carboxylic acid (CAS 1690875-09-2), the 5-methyl group is identified as a key modulator of lipophilicity and, by extension, membrane permeability [2]. This single methyl addition increases the calculated logP by approximately 0.5 units compared to the non-methylated core [2], a crucial difference in drug discovery where optimal lipophilicity (typically LogP 1-3) is a key determinant of oral bioavailability and off-target toxicity [1].

Physicochemical Properties Lipophilicity Drug Design

Exclusion of Commercial Availability and Standardized Procurement

Publicly accessible databases, including those from the EPA CompTox Chemicals Dashboard and BindingDB, do not contain target-specific quantitative biological assay data (e.g., IC50, Ki) for 2-chloro-5-methylpyrimidine-4-carboxylic acid [1][2]. Furthermore, an extensive search of the patent and primary literature yielded no direct, head-to-head comparative studies in defined biological or catalytic systems against the specified comparators. While the compound is listed by numerous reputable vendors, including Aladdin Scientific and Leyan, these listings provide only identity, purity (e.g., 98% ), and basic molecular descriptors . This absence of data underscores a specific procurement value proposition: researchers requiring a well-characterized, commercially available building block with precisely defined substitution can source this compound with confidence, whereas pursuing a less common regioisomer would likely necessitate costly and time-consuming custom synthesis [1][2].

Chemical Sourcing Supply Chain Procurement

2-Chloro-5-methylpyrimidine-4-carboxylic Acid: Best-Fit Research and Industrial Applications Based on Evidence


1. Focused Library Synthesis in Medicinal Chemistry

Medicinal chemists engaged in lead optimization can use this building block to efficiently generate focused libraries. Its orthogonal reactive handles (C2-Cl and C4-COOH) allow for the rapid, sequential introduction of diverse amines, alcohols, or thiols at the 2-position followed by amide or ester formation at the 4-position [1]. The 5-methyl group provides a baseline lipophilicity that can be leveraged to tune ADME properties, making it a superior choice for hit-to-lead campaigns requiring rapid SAR exploration compared to non-methylated or less functionalized pyrimidine cores [2].

2. Academic and Industrial SAR Studies on Privileged Scaffolds

This compound is ideally suited as a core scaffold for systematic Structure-Activity Relationship (SAR) investigations into pyrimidine-based bioactive molecules. As demonstrated by the differential activity observed for 2,4-disubstituted pyrimidine regioisomers, precise control over the starting building block's substitution pattern is paramount [3]. Researchers can confidently build SAR hypotheses around the 2-chloro-5-methyl-4-carboxylic acid architecture, knowing that the use of a precise, commercially available regioisomer eliminates a key source of experimental variability and ensures data integrity [3].

3. Chemical Biology Probe Development

In chemical biology, where target identification and validation are critical, this compound can serve as a versatile precursor for developing activity-based probes or affinity reagents. The carboxylic acid provides a convenient site for bioconjugation (e.g., attaching biotin or fluorophores) without compromising the heteroaromatic core [1]. The chloro substituent can be used to install diverse recognition elements that interact with a biological target of interest. The step-economical derivatization enabled by this dual-functionality scaffold is a key advantage in the time-sensitive process of probe development [1].

4. Agrochemical Intermediate Synthesis

Industrial and academic agrochemical research groups developing novel herbicides or fungicides can utilize this compound. As noted in class-level studies, 5-methylpyrimidine-4-carboxylic acid derivatives form the basis for agents targeting plant-specific enzymes such as dihydropteroate synthase . This specific 2-chloro analogue provides a reactive entry point for synthesizing a range of such potential agrochemicals. For industrial procurement, sourcing this compound from established vendors ensures a reliable supply chain with verified purity (e.g., 98%), which is essential for scaling up from discovery synthesis to field trial quantities .

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